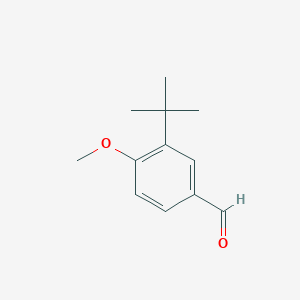

3-Tert-butyl-4-methoxybenzaldehyde

Description

Overview of Aromatic Aldehydes as Crucial Synthetic Intermediates

Aromatic aldehydes, including substituted benzaldehydes, are highly valued in organic chemistry for their reactivity and versatility as synthetic intermediates. uba.ar The aldehyde functional group is a key participant in a wide array of chemical transformations, including nucleophilic addition, condensation reactions, and oxidations. They are fundamental in constructing more complex molecular architectures, serving as precursors for the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. researchgate.net For instance, substituted benzaldehydes are instrumental in synthesizing chalcones, oxazolones, and various heterocyclic compounds through condensation reactions. uba.ar Their utility is so significant that they are considered "privileged building blocks" in the landscape of organic synthesis.

Significance of tert-Butyl and Methoxy (B1213986) Substituents in Aromatic Systems for Chemical Design

The properties and reactivity of a benzaldehyde (B42025) molecule are significantly altered by the nature and position of substituents on the aromatic ring. The tert-butyl and methoxy groups, as seen in 3-Tert-butyl-4-methoxybenzaldehyde, are of particular importance in chemical design due to their distinct steric and electronic effects.

The tert-butyl group is a bulky alkyl substituent that exerts a significant steric hindrance. thegoodscentscompany.com This steric bulk can be strategically employed to direct the course of a chemical reaction by blocking certain positions on the aromatic ring, thereby achieving regioselectivity in subsequent transformations. stackexchange.com Furthermore, the tert-butyl group is electron-donating through an inductive effect, which can increase the electron density of the aromatic ring and influence its reactivity in electrophilic aromatic substitution reactions. acs.org This group can also enhance the stability of a molecule by protecting adjacent functional groups from unwanted reactions. thegoodscentscompany.com

The methoxy group (-OCH₃) is an alkoxy group that also modulates the electronic properties of the aromatic ring. It is generally considered an electron-donating group due to the resonance effect of the oxygen's lone pairs of electrons with the aromatic π-system. libretexts.org When positioned para to a reactive site, a methoxy group can significantly activate the ring towards electrophilic substitution. libretexts.orgwikipedia.org This electronic influence is a key factor in designing molecules with specific reactivity patterns.

Contextualizing this compound within the Landscape of Functionalized Benzaldehydes

This compound is a substituted benzaldehyde that incorporates both the steric bulk of a tert-butyl group and the electronic influence of a methoxy group. This specific arrangement of substituents at the 3- and 4-positions of the benzaldehyde ring results in a molecule with unique properties and applications.

This compound serves as a critical intermediate in various industrial syntheses. Notably, it is utilized in the production of fragrance ingredients and as a precursor for UV-absorbing agents used in sunscreens. The presence of the conjugated aldehyde and methoxy groups contributes to its UV absorption properties, while the tert-butyl group can enhance its stability against photodegradation.

One documented application of this compound is in the synthesis of novel fragrance compounds. For example, it can be hydrogenated to produce 3-tert-butyl-4-methoxy-cyclohexylmethanol, a substance with desirable olfactory properties. google.com Furthermore, in the realm of medicinal chemistry, this aldehyde is used as a starting material for synthesizing complex heterocyclic structures, such as pyrazole (B372694) derivatives, which are of interest for their potential biological activities. researchgate.netmdpi.com

The synthesis of this compound itself can be achieved through methods like the catalytic oxidation of 4-methyl-2-tert-butylanisole.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₆O₂ |

| Molecular Weight | 192.25 g/mol |

| CAS Number | 107430-92-2 |

Table 2: Selected Research Applications of this compound

| Application Area | Synthetic Transformation | Resulting Compound Class | Reference(s) |

| Fragrance Industry | Hydrogenation | Alicyclic Alcohols | google.com |

| Medicinal Chemistry | Condensation/Reduction | Pyrazole Derivatives | researchgate.netmdpi.com |

| Cosmetic Science | Precursor for UV filters | Dibenzoylmethane derivatives | nih.gov |

Structure

2D Structure

Properties

IUPAC Name |

3-tert-butyl-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-12(2,3)10-7-9(8-13)5-6-11(10)14-4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHDRYKVXOFJZGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00396253 | |

| Record name | 3-tert-butyl-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107430-92-2 | |

| Record name | 3-tert-butyl-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Tert Butyl 4 Methoxybenzaldehyde and Analogous Molecular Architectures

Strategic Approaches to Introducing the Aldehyde Moiety onto tert-Butyl Methoxybenzene Systems

The introduction of an aldehyde group onto a benzene (B151609) ring already bearing tert-butyl and methoxy (B1213986) substituents is a key step in the synthesis of 3-tert-butyl-4-methoxybenzaldehyde. Several classical and modern formylation methods can be employed for this transformation.

Formylation Reactions (e.g., Vilsmeier-Haack, Reimer-Tiemann, Gattermann) on Substituted Phenols or Anisoles

Formylation reactions are a class of organic reactions in which a formyl group (-CHO) is introduced into a compound. For aromatic compounds, these are typically electrophilic aromatic substitution reactions.

Vilsmeier-Haack Reaction: This reaction utilizes a substituted amide (like N,N-dimethylformamide, DMF) and an acid chloride (such as phosphorus oxychloride) to generate a Vilsmeier reagent, which is a chloroiminium ion. wikipedia.orgtcichemicals.com This electrophile then reacts with an electron-rich aromatic ring, such as 2-tert-butylanisole, to yield an iminium ion, which is subsequently hydrolyzed to the corresponding aldehyde. wikipedia.orgtcichemicals.com The reaction is generally effective for electron-rich arenes and typically results in para-substitution. tcichemicals.com The Vilsmeier-Haack reaction is a versatile method for formylation and can be carried out under relatively mild conditions. ajrconline.org

Reimer-Tiemann Reaction: This reaction is specific to phenols and involves the ortho-formylation of phenols by treatment with chloroform (B151607) in the presence of a strong base. scribd.com The reactive species is dichlorocarbene (B158193), which is generated in situ. While it predominantly yields the ortho-isomer, the para-isomer can also be formed. scribd.comsioc-journal.cn The presence of a tertiary amine has been shown to reverse the typical ortho/para product ratio in some cases. sioc-journal.cn For the synthesis of this compound, this would require starting with 2-tert-butyl-4-methoxyphenol.

Gattermann Reaction: The Gattermann reaction and its modifications are used to formylate aromatic compounds. wikipedia.org The classical Gattermann reaction uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst. wikipedia.orgmlsu.ac.in A safer alternative, the Gattermann-Adams modification, uses zinc cyanide (Zn(CN)₂) in place of HCN. wikipedia.org The Gattermann-Koch variant employs carbon monoxide and HCl, but it is not suitable for phenol (B47542) or phenol ether substrates. wikipedia.org

Table 1: Comparison of Formylation Reactions

| Reaction | Reagents | Substrate | Key Features |

|---|---|---|---|

| Vilsmeier-Haack | DMF, POCl₃ | Electron-rich arenes (e.g., anisoles) | Forms a Vilsmeier reagent (chloroiminium ion) as the electrophile. wikipedia.orgtcichemicals.com |

| Reimer-Tiemann | CHCl₃, NaOH | Phenols | Proceeds via a dichlorocarbene intermediate; typically gives ortho-formylation. scribd.com |

| Gattermann | HCN, HCl, Lewis Acid | Aromatic compounds | A classic formylation method; can be modified to use safer reagents like Zn(CN)₂. wikipedia.orgmlsu.ac.in |

Oxidation of Corresponding Alcohols or Methyl Groups

An alternative to direct formylation is the oxidation of a pre-existing functional group, such as a benzyl (B1604629) alcohol or a methyl group, on the substituted benzene ring.

Oxidation of Benzyl Alcohols: If (3-tert-butyl-4-methoxyphenyl)methanol is available, it can be oxidized to the corresponding aldehyde. A variety of oxidizing agents can be used for this transformation.

Oxidation of Methyl Groups: The direct oxidation of a methyl group to an aldehyde can be challenging as the reaction can often proceed to the carboxylic acid. However, specific methods have been developed for this purpose. One approach is electrochemical oxidation. For instance, the electrochemical oxidation of 3-tert-butyl-4-methoxytoluene in methanol (B129727) can yield the dimethyl acetal (B89532) of this compound, which can then be hydrolyzed to the desired aldehyde. google.comgoogle.com This method offers a tunable and potentially more environmentally friendly alternative to traditional oxidizing agents. Catalytic oxidation using agents like manganese(IV) oxide has also been employed for the synthesis of this compound from 4-methyl-2-tert-butylanisole.

Installation of the tert-Butyl Group on Methoxybenzaldehyde Precursors

Another synthetic strategy involves starting with a methoxybenzaldehyde precursor and introducing the tert-butyl group.

Electrophilic Aromatic Substitution with tert-Butylating Agents

The Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto an aromatic ring. In this case, p-methoxybenzaldehyde can be tert-butylated using a tert-butylating agent like tert-butyl chloride or isobutylene (B52900) in the presence of a Lewis acid catalyst. However, direct Friedel-Crafts alkylation on aldehydes can be problematic due to the deactivating nature of the aldehyde group and potential side reactions. To circumvent this, the aldehyde group can be protected as an acetal prior to alkylation. For example, 4-methoxybenzaldehyde (B44291) can be converted to its dimethyl acetal, which then undergoes tert-butylation. The protecting group is subsequently removed by hydrolysis to yield the final product.

The tert-butylation of p-dimethoxybenzene is another related example where the electrophilic tert-butyl cation is generated from tert-butyl alcohol in the presence of sulfuric acid. amherst.eduyoutube.com The methoxy groups activate the ring towards electrophilic attack. pearson.com

Cross-Coupling Methodologies for Aryl-Alkyl Bond Formation

Modern cross-coupling reactions offer powerful tools for the formation of carbon-carbon bonds. While more commonly used for aryl-aryl or aryl-alkenyl bonds, methods for aryl-alkyl bond formation exist. However, the direct cross-coupling of a tert-butyl group is challenging due to the steric hindrance and the difficulty of forming the necessary organometallic reagents. Recent advancements in nickel-catalyzed photoredox reactions have shown promise for the cross-coupling of various nucleophiles, including alcohols, with aryl halides. acs.org While not a direct tert-butylation, these methods point towards the expanding scope of cross-coupling reactions.

Methoxy Group Introduction and Manipulation

The methoxy group is a key feature of the target molecule. Its introduction can be achieved at various stages of the synthesis.

If starting from a phenol, the methoxy group can be introduced via Williamson ether synthesis, where the phenol is deprotonated with a base and then reacted with a methylating agent like dimethyl sulfate (B86663) or methyl iodide. nih.gov

In some synthetic routes, the methoxy group is already present in the starting material, such as in p-methoxybenzaldehyde or 2-tert-butylanisole. mdpi.com The electronic effect of the methoxy group is crucial as it is an electron-donating group, which activates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions. pearson.com This directing effect is a key consideration in planning the synthetic sequence.

O-Alkylation of Hydroxybenzaldehyde Derivatives

O-alkylation is a fundamental method for the synthesis of alkoxybenzaldehydes. This reaction involves the etherification of a hydroxyl group on a benzaldehyde (B42025) scaffold. A common precursor for this compound is 3-tert-butyl-4-hydroxybenzaldehyde. The hydroxyl group of this compound can be alkylated using a suitable alkylating agent in the presence of a base.

For instance, the synthesis of various alkoxybenzaldehydes can be achieved by reacting the corresponding hydroxybenzaldehyde with an alkyl halide in the presence of a base like sodium bicarbonate in a solvent such as dimethylformamide (DMF). The reaction mixture is typically stirred at a moderate temperature to facilitate the formation of the ether linkage. mdpi.com This general procedure can be adapted for the synthesis of this compound from its hydroxy precursor.

The table below illustrates the O-alkylation of 3,4-dihydroxybenzaldehyde (B13553) with different alkyl halides, showcasing the versatility of this method for creating a variety of alkoxybenzaldehyde derivatives. mdpi.com

| Starting Material | Alkyl Halide | Product | Yield (%) |

| 3,4-Dihydroxybenzaldehyde | Benzyl bromide | 4-Benzyloxy-3-hydroxybenzaldehyde | - |

| 3,4-Dihydroxybenzaldehyde | Allyl bromide | 4-Allyloxy-3-hydroxybenzaldehyde | 72 |

| 3,4-Dihydroxybenzaldehyde | Propargyl bromide | 3-Hydroxy-4-propargyloxybenzaldehyde | - |

| Data sourced from a study on the regioselective protection of 3,4-dihydroxybenzaldehyde. mdpi.com |

Strategies for Selective Methylation

Selective methylation is crucial when a molecule contains multiple reactive sites. In the context of synthesizing this compound from a dihydroxy precursor, or for methylating a specific hydroxyl group in a polyhydroxylated benzaldehyde, regioselectivity becomes a key challenge.

One strategy for selective methylation involves the use of protecting groups. For example, in a molecule with two hydroxyl groups, one can be selectively protected, allowing the other to be methylated. Subsequent deprotection yields the desired monomethylated product. The choice of protecting group and the reaction conditions are critical for achieving high selectivity. mdpi.com

Another approach to selective methylation is to exploit the differential acidity of the hydroxyl groups. The more acidic hydroxyl group is more readily deprotonated by a base and can then be selectively alkylated. For catecholic compounds like 3,4-dihydroxybenzaldehyde, the acidity of the phenolic hydroxyls can direct the selectivity of the alkylation. mdpi.com

Phase-transfer catalysis is another effective method for selective methylation. Using a phase-transfer catalyst such as tetrabutylammonium (B224687) hydrogen sulfate (Bu4NHSO4) can facilitate the methylation of a specific hydroxyl group in a biphasic system. mdpi.com For example, monoprotected benzaldehydes can be methylated using methyl iodide in a mixture of tetrahydrofuran (B95107) (THF) and a sodium hydroxide (B78521) solution with a phase-transfer catalyst. mdpi.com

Exploration of Multicomponent Reaction Sequences for Complex Scaffolds Incorporating the this compound Core

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing the formation of complex molecules from three or more starting materials in a single step. These reactions are highly efficient and atom-economical. This compound can serve as a key building block in MCRs to generate diverse and complex molecular architectures.

One notable example is the Biginelli reaction, a three-component condensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. thieme-connect.de By using this compound as the aldehyde component, complex heterocyclic scaffolds incorporating this substituted benzaldehyde core can be synthesized.

Another application is in the synthesis of pyrazole (B372694) derivatives. For instance, this compound (referred to as p-methoxybenzaldehyde in the study) can be reacted with 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine in a solvent-free condensation/reduction reaction to yield 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. mdpi.comresearchgate.net This one-pot, two-step synthesis is efficient and avoids the need to isolate the intermediate imine. mdpi.comresearchgate.net

The following table summarizes a multicomponent reaction involving a substituted benzaldehyde.

| Reactants | Catalyst/Solvent | Product | Key Features |

| p-Methoxybenzaldehyde, Indole | Taurine/Water | 3,3-bis(indolyl)methanes | Short reaction time, mild conditions, green solvent frontiersin.orgresearchgate.net |

| Benzaldehyde, Malononitrile, Hydrazine (B178648) hydrate, Ethyl acetoacetate | Taurine/Various solvents | Dihydropyrano[2,3-c]pyrazoles | Four-component reaction for therapeutic derivatives frontiersin.orgresearchgate.net |

Green Chemistry Principles and Sustainable Synthetic Routes in the Production of Substituted Benzaldehydes

The principles of green chemistry are increasingly being applied to the synthesis of substituted benzaldehydes to minimize environmental impact. rjpn.org This involves using safer solvents, reducing waste, and employing energy-efficient methods. rjpn.org

Electrochemical synthesis offers a green alternative for the production of this compound. Anodic methoxylation of 3-tert-butyl-4-methoxytoluene can produce this compound dimethyl acetal, which can then be hydrolyzed to the desired aldehyde. google.com This method can offer improved selectivity and reduced environmental impact compared to traditional oxidation methods.

Solvent-free reactions are another cornerstone of green chemistry. rjpn.org The previously mentioned synthesis of a pyrazole derivative from p-methoxybenzaldehyde is conducted under solvent-free conditions, significantly reducing the use of volatile organic compounds. mdpi.comresearchgate.net

Mechanochemical methods, which use mechanical energy to drive reactions, also represent a green approach. mdpi.com The allylation of substituted benzaldehydes can be carried out using mechanochemistry, often with higher efficiency and in the absence of bulk solvents. mdpi.com

Furthermore, the development of one-pot procedures, such as the two-step, one-pot reduction/cross-coupling of Weinreb amides to produce functionalized benzaldehydes, aligns with green chemistry principles by reducing the number of workup and purification steps, thereby saving time, energy, and materials. acs.orgrug.nl

The table below highlights some green approaches to benzaldehyde synthesis.

| Green Approach | Example Reaction | Advantages |

| Electrochemical Synthesis | Anodic methoxylation of 3-tert-butyl-4-methoxytoluene google.com | Improved selectivity, reduced environmental impact |

| Solvent-Free Reaction | Condensation of p-methoxybenzaldehyde and a pyrazole derivative mdpi.comresearchgate.net | Reduced use of volatile organic compounds rjpn.org |

| Mechanochemistry | Allylation of substituted benzaldehydes mdpi.com | High efficiency, solvent-free or reduced solvent use mdpi.com |

| One-Pot Synthesis | Reduction/cross-coupling of Weinreb amides acs.orgrug.nl | Reduced workup and purification steps, time and energy saving acs.orgrug.nl |

Reactivity and Mechanistic Investigations of 3 Tert Butyl 4 Methoxybenzaldehyde

Reactions at the Aldehyde Functionality

The aldehyde functional group in 3-tert-butyl-4-methoxybenzaldehyde is a primary site for a variety of chemical transformations, including nucleophilic additions, condensation reactions, and redox processes.

Nucleophilic Addition Reactions (e.g., Grignard, Cyanohydrin Formation)

Nucleophilic addition to the carbonyl carbon of this compound is a characteristic reaction. The electrophilic nature of the carbonyl carbon makes it susceptible to attack by nucleophiles.

Grignard Reaction: The addition of a Grignard reagent, such as an alkyl- or aryl-magnesium halide, to the aldehyde results in the formation of a secondary alcohol after acidic workup. The bulky tert-butyl group ortho to the aldehyde may sterically hinder the approach of very large Grignard reagents, but reactions with common Grignard reagents are generally expected to proceed.

Cyanohydrin Formation: this compound can react with hydrogen cyanide (HCN) to form a cyanohydrin. This reaction is typically base-catalyzed, where a cyanide ion (CN⁻) acts as the nucleophile, attacking the carbonyl carbon. openstax.orglibretexts.org The resulting tetrahedral intermediate is then protonated to yield the cyanohydrin. youtube.comlibretexts.org This process is reversible, but the equilibrium generally favors the formation of the cyanohydrin adduct. openstax.org The formation of cyanohydrins is a synthetically useful transformation as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to a primary amine. libretexts.org

Condensation Reactions (e.g., Aldol (B89426), Knoevenagel, Schiff Base Formation)

Condensation reactions involving the aldehyde group are pivotal in forming new carbon-carbon and carbon-nitrogen bonds.

Aldol Condensation: In a crossed or mixed Aldol condensation, this compound, which lacks α-hydrogens, can react with an enolizable ketone or aldehyde in the presence of a base. For instance, its reaction with acetone, catalyzed by a base like sodium hydroxide (B78521), would lead to the formation of a β-hydroxy ketone, which can then dehydrate to yield an α,β-unsaturated ketone. magritek.comscribd.com A similar reaction with 4-methylcyclohexanone (B47639) would also proceed via the formation of an enolate from the ketone, which then attacks the aldehyde. study.com

Knoevenagel Condensation: This reaction involves the condensation of this compound with a compound containing an active methylene (B1212753) group, such as malonic acid or ethyl cyanoacetate, in the presence of a weak base like pyridine (B92270) or piperidine. rsc.orgresearchgate.net The reaction proceeds through a carbanion intermediate generated from the active methylene compound, which then adds to the aldehyde. Subsequent dehydration typically occurs to yield a stable α,β-unsaturated product.

Schiff Base Formation: The reaction of this compound with primary amines leads to the formation of Schiff bases, also known as imines. researchgate.netnih.gov This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The formation of the characteristic carbon-nitrogen double bond (azomethine group) is a key feature of this reaction. sbmu.ac.ir These reactions are often carried out in a suitable solvent and may be catalyzed by an acid. researchgate.net

Redox Chemistry: Oxidation and Reduction Pathways

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Oxidation of this compound to 3-tert-butyl-4-methoxybenzoic acid can be achieved using various oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder oxidants like silver oxide (Ag₂O). The choice of oxidant depends on the desired reaction conditions and the presence of other functional groups. For example, the HBr-DMSO system has been used as an effective oxidant in the synthesis of related hydroxybenzaldehydes. acs.org

Reduction: The reduction of the aldehyde group to a primary alcohol, 3-tert-butyl-4-methoxybenzyl alcohol, is a common transformation. This can be accomplished using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). google.com Catalytic hydrogenation over a metal catalyst like palladium or platinum is also an effective method. In some cases, the reduction can be part of a reductive etherification process, where the initially formed alcohol reacts further in the presence of an alcohol solvent to form an ether. osti.gov

Reactivity of the Aromatic Ring System

The benzene (B151609) ring of this compound is substituted with three groups that influence its reactivity, particularly in electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Patterns and Regioselectivity under Influence of tert-Butyl and Methoxy (B1213986) Groups

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. masterorganicchemistry.comlibretexts.org The rate and regioselectivity of these reactions are governed by the nature of the substituents already present on the ring.

The methoxy group (-OCH₃) is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. libretexts.orgsavemyexams.com The tert-butyl group is a moderately activating group and also an ortho-, para-director, primarily through an inductive effect. stackexchange.comucla.edu The aldehyde group (-CHO), on the other hand, is a deactivating group and a meta-director due to its electron-withdrawing nature.

In this compound, the directing effects of the substituents must be considered collectively. The powerful ortho-, para-directing influence of the methoxy group at position 4 will strongly favor substitution at positions 2 and 6 (ortho to the methoxy group). The tert-butyl group at position 3 will also direct incoming electrophiles to the ortho (position 2) and para (position 5, which is also meta to the aldehyde) positions. However, the bulky nature of the tert-butyl group can sterically hinder attack at the adjacent position 2. libretexts.org The deactivating aldehyde group at position 1 directs incoming electrophiles to the meta positions (3 and 5).

Considering these combined effects:

Position 2: Ortho to both the activating methoxy group and the tert-butyl group. While electronically favored, it is sterically hindered by the adjacent tert-butyl group.

Position 5: Meta to the aldehyde (favored by the deactivating group), para to the tert-butyl group (favored), and meta to the methoxy group (disfavored).

Position 6: Ortho to the methoxy group (strongly favored) and meta to the tert-butyl group.

| Position | Influence of Methoxy Group | Influence of tert-Butyl Group | Influence of Aldehyde Group | Overall Likelihood of Substitution |

| 2 | Ortho (Activating) | Ortho (Activating) | Ortho (Deactivating) | Possible, but sterically hindered |

| 5 | Meta (Deactivating) | Para (Activating) | Meta (Directing) | Possible |

| 6 | Ortho (Activating) | Meta (Deactivating) | Para (Deactivating) | Most Likely |

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (NAS) is generally less common than electrophilic aromatic substitution and typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. nih.govlibretexts.org The aromatic ring of this compound is electron-rich due to the presence of the activating methoxy and tert-butyl groups. Furthermore, it lacks a conventional leaving group like a halide. Therefore, under standard conditions, this compound is not expected to readily undergo nucleophilic aromatic substitution. youtube.com For such a reaction to occur, the ring would need to be further activated, for example, by the introduction of a strong electron-withdrawing group like a nitro group, or the reaction would need to proceed through a benzyne (B1209423) intermediate under very harsh conditions.

C-H Functionalization Strategies and Mechanistic Insights

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis, allowing for the construction of complex molecules from simple precursors. For a sterically hindered and electron-rich molecule like this compound, several C-H functionalization strategies can be envisaged, primarily targeting the activated aromatic C-H bonds.

Transition-metal catalysis, particularly with palladium (Pd) and rhodium (Rh), has been instrumental in developing a wide array of C-H functionalization reactions. For benzaldehyde (B42025) derivatives, the aldehyde group itself can act as a directing group, facilitating ortho-C-H activation. However, this is often challenging due to the aldehyde's moderate coordinating ability and susceptibility to side reactions. To overcome these challenges, transient directing group strategies have been developed. These involve the in situ formation of an imine with a more effective directing group, which can then be easily removed after the C-H functionalization step.

Mechanistically, these reactions typically proceed through a catalyst-substrate complex, followed by C-H bond cleavage to form a metallacyclic intermediate. This intermediate then reacts with a coupling partner, and subsequent reductive elimination affords the functionalized product and regenerates the active catalyst. The regioselectivity of these reactions is dictated by the directing group and the steric and electronic properties of the substrate. In the case of this compound, the bulky tert-butyl group at the 3-position would likely disfavor C-H activation at the adjacent C2-position, potentially directing functionalization to the less hindered C6-position.

Another promising strategy is the oxidative cross-dehydrogenative coupling (CDC), which involves the formation of a C-C bond between two C-H bonds under oxidative conditions. This approach is highly efficient as it avoids the need for pre-functionalized starting materials. For this compound, a CDC reaction could be employed to couple the aromatic ring with another C-H bond-containing partner, likely at the C6-position due to the steric influence of the tert-butyl group.

Role of Steric and Electronic Effects on Reaction Outcomes

The reactivity and selectivity of chemical transformations involving this compound are profoundly influenced by the interplay of steric and electronic effects arising from its substituents.

The tert-butyl group is a large and sterically demanding substituent. Its presence at the 3-position of the benzaldehyde ring exerts a significant steric hindrance, which can dramatically influence the regioselectivity and rate of reactions. In electrophilic aromatic substitution reactions, the bulky tert-butyl group impedes the approach of electrophiles to the ortho-position (C2). This steric shielding makes the para-position (C6) the more accessible site for substitution.

A classic example illustrating this effect is the nitration of tert-butylbenzene, where the major product is the para-substituted isomer. stackexchange.com The product distribution is approximately 12% ortho, 8.5% meta, and 79.5% para. stackexchange.com This demonstrates a strong preference for substitution at the sterically unhindered para position. A similar trend would be expected for electrophilic substitution reactions of this compound, with the incoming electrophile favoring the C6 position.

| Substrate | Reaction | Ortho Product (%) | Meta Product (%) | Para Product (%) |

|---|---|---|---|---|

| tert-Butylbenzene | Nitration | 12 | 8.5 | 79.5 |

The methoxy group (-OCH₃) at the 4-position is a potent electron-donating group. Through a resonance effect, the lone pair of electrons on the oxygen atom can be delocalized into the aromatic ring, increasing the electron density, particularly at the ortho and para positions. This increased nucleophilicity makes the aromatic ring more susceptible to attack by electrophiles, thus activating the ring towards electrophilic aromatic substitution.

The methoxy group is a strong ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. In this compound, the positions ortho to the methoxy group are C3 and C5, and the para position is occupied by the aldehyde group. The C3 position is already substituted with the tert-butyl group. Therefore, the electronic effect of the methoxy group would strongly favor substitution at the C5 position.

Kinetic and Thermodynamic Parameters of Key Transformations

The quantitative understanding of reaction rates and energy changes is crucial for optimizing reaction conditions and elucidating reaction mechanisms.

The activation energy (Ea) is the minimum energy required for a reaction to occur and is a critical parameter in determining the reaction rate. A higher activation energy corresponds to a slower reaction. The reaction enthalpy (ΔH) represents the net change in heat content during a reaction, indicating whether a reaction is exothermic (releases heat) or endothermic (absorbs heat).

For transformations involving this compound, both steric and electronic factors would influence these thermodynamic parameters. The electron-donating methoxy group would be expected to lower the activation energy for electrophilic attack by stabilizing the transition state leading to the sigma complex. The steric strain introduced by the bulky tert-butyl group could potentially be released in the transition state of some reactions, a phenomenon known as steric acceleration, which would also lower the activation energy.

While specific thermodynamic data for this compound is scarce, data from related reactions can provide insights. For example, the alkylation of 4-methoxyphenol (B1676288) with MTBE, a reaction that introduces a tert-butyl group, has been found to have an activation energy of 12.81 kcal/mol. researchgate.net This value provides a reasonable estimate for the energy barrier of similar reactions involving the functionalization of a methoxy-substituted benzene ring.

| Reaction | Related Compound | Activation Energy (Ea) |

|---|---|---|

| Alkylation with MTBE | 4-Methoxyphenol | 12.81 kcal/mol |

Advanced Spectroscopic and Computational Characterization of 3 Tert Butyl 4 Methoxybenzaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, offering precise information about the carbon skeleton and the chemical environment of hydrogen atoms.

The ¹H NMR spectrum of 3-tert-butyl-4-methoxybenzaldehyde provides distinct signals for each type of proton, with chemical shifts influenced by the electronic effects of the aldehyde, methoxy (B1213986), and tert-butyl groups. The aldehyde proton is significantly deshielded and appears as a singlet far downfield. The aromatic protons exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The tert-butyl and methoxy groups, lacking adjacent protons, each appear as sharp singlets.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde (-CHO) | 9.8 - 9.9 | Singlet (s) | N/A |

| Aromatic (H-6) | 7.7 - 7.8 | Doublet (d) | ~2.0 - 2.5 |

| Aromatic (H-5) | 7.6 - 7.7 | Doublet of Doublets (dd) | J ≈ 8.5, 2.5 |

| Aromatic (H-2) | 6.9 - 7.0 | Doublet (d) | ~8.0 - 8.5 |

| Methoxy (-OCH₃) | 3.8 - 3.9 | Singlet (s) | N/A |

| Tert-butyl (-C(CH₃)₃) | 1.3 - 1.4 | Singlet (s) | N/A |

This is an interactive data table. You can sort and filter the data as needed.

The ¹³C NMR spectrum gives direct insight into the carbon framework of the molecule. bhu.ac.in Each non-equivalent carbon atom produces a unique signal. bhu.ac.in The carbonyl carbon of the aldehyde group is the most deshielded, appearing at the lowest field. The aromatic carbons show a range of shifts depending on their substitution, while the aliphatic carbons of the methoxy and tert-butyl groups are found upfield.

Distortionless Enhancement by Polarization Transfer (DEPT) analysis is used to differentiate carbon signals based on the number of attached protons. pressbooks.pub

DEPT-90: Shows only signals for CH carbons. pressbooks.pub

DEPT-135: Shows positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons are absent. pressbooks.pub

For this compound, a DEPT-135 experiment would show the three aromatic CH carbons and the three equivalent CH₃ carbons of the tert-butyl group as positive peaks. The four quaternary carbons (including the carbonyl carbon) would not appear in the DEPT spectra, aiding in their definitive assignment. pressbooks.pub

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Carbon Type (from DEPT) |

| Aldehyde (C=O) | 190 - 192 | C |

| Aromatic (C-4) | 164 - 165 | C |

| Aromatic (C-3) | 158 - 159 | C |

| Aromatic (C-1) | 129 - 130 | C |

| Aromatic (C-5) | 129 - 130 | CH |

| Aromatic (C-6) | 126 - 127 | CH |

| Aromatic (C-2) | 114 - 115 | CH |

| Methoxy (-OCH₃) | 55 - 56 | CH₃ |

| Tert-butyl (quaternary C) | 35 - 36 | C |

| Tert-butyl (-CH₃) | 31 - 32 | CH₃ |

This is an interactive data table. You can sort and filter the data as needed.

2D NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei. mdpi.comscribd.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. e-bookshelf.de For this molecule, a COSY spectrum would show a cross-peak between the ortho-coupled aromatic protons H-5 and H-6, and another between the meta-coupled H-2 and H-6, confirming their positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). scribd.com It allows for the unambiguous assignment of each protonated carbon by linking the ¹H and ¹³C spectra. For instance, the proton signal at ~3.8 ppm would correlate with the carbon signal at ~55 ppm, confirming the -OCH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. scribd.come-bookshelf.de This is vital for connecting molecular fragments and assigning quaternary carbons. Key HMBC correlations would include:

The aldehyde proton (~9.8 ppm) showing a correlation to the C-1 aromatic carbon.

The methoxy protons (~3.8 ppm) correlating to the C-4 aromatic carbon.

The tert-butyl protons (~1.3 ppm) correlating to the C-3 quaternary carbon and the tert-butyl quaternary carbon itself.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity between protons, regardless of whether they are bonded. ipb.pt A NOESY spectrum would confirm the substitution pattern by showing correlations between:

The methoxy protons and the aromatic proton at H-5.

The tert-butyl protons and the aromatic proton at H-2.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including FT-IR and Raman, is used to identify functional groups and probe the molecule's conformational state by analyzing its molecular vibrations. researchgate.net

FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum provides a characteristic fingerprint of the molecule's functional groups. Studies on structurally similar benzaldehydes, like 3-chloro-4-methoxybenzaldehyde, provide a basis for assigning the principal vibrational bands. researchgate.netnih.gov

| Vibrational Mode | Expected Frequency (cm⁻¹) | Description |

| C-H Stretch (Aldehyde) | 2850 - 2870 | Aldehydic C-H stretching |

| C=O Stretch (Aldehyde) | 1680 - 1705 | Strong, characteristic carbonyl stretch |

| C=C Stretch (Aromatic) | 1580 - 1600 | Aromatic ring stretching vibrations |

| C-H Bending (Aliphatic) | 1365 - 1395 | Bending of methyl groups in tert-butyl |

| C-O Stretch (Methoxy) | 1250 - 1270 | Asymmetric C-O-C stretching |

| C-O Stretch (Methoxy) | 1020 - 1040 | Symmetric C-O-C stretching |

This is an interactive data table. You can sort and filter the data as needed.

The C=O stretching band is particularly informative and can sometimes appear as a doublet due to Fermi resonance, which is an interaction between a fundamental vibration and an overtone or combination band. nih.gov

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. core.ac.uk While IR is sensitive to vibrations that change the dipole moment, Raman is sensitive to vibrations that change the polarizability of the molecule. Therefore, symmetric vibrations and vibrations of non-polar bonds often produce strong Raman signals.

Conformational analysis of similar molecules suggests that benzaldehyde (B42025) derivatives can exist as different conformers (e.g., O-cis and O-trans) based on the orientation of the aldehyde group relative to the ring substituents. researchgate.netnih.gov Raman spectroscopy can be used to study these conformational equilibria in different phases. core.ac.uk

| Vibrational Mode | Expected Frequency (cm⁻¹) | Description |

| C-H Stretch (Aromatic) | 3050 - 3080 | Aromatic C-H stretching |

| C-H Stretch (Aliphatic) | 2900 - 3000 | Symmetric and asymmetric C-H stretching of tert-butyl |

| C=O Stretch (Aldehyde) | 1670 - 1690 | Carbonyl stretching, often weaker than in IR |

| Ring Breathing Mode | ~800 - 850 | Symmetric vibration of the entire benzene ring |

| C-C-C Bending | 500 - 600 | Bending modes associated with the substituted ring |

This is an interactive data table. You can sort and filter the data as needed.

The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational profile, confirming the presence of all key functional groups and offering insights into the molecule's conformational preferences. researchgate.netacs.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the fragmentation pattern of a molecule. For this compound (C₁₂H₁₆O₂), the molecular weight is 192.26 g/mol . sigmaaldrich.com In mass spectrometry, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

The fragmentation pattern provides valuable information about the molecule's structure. In a related compound, 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050), the molecular ion peak is observed, and its fragmentation pattern helps in its identification. nist.govresearchgate.net Similarly, for this compound, the aldehyde group, tert-butyl group, and methoxy group would lead to characteristic fragment ions upon electron ionization. For instance, the loss of a methyl group (CH₃) from the methoxy moiety or the loss of a tert-butyl group are common fragmentation pathways for similar structures.

A study on a related pyrazole (B372694) derivative synthesized using p-methoxybenzaldehyde showed a base peak at m/z 121, corresponding to the (4-methoxyphenyl)methylium ion, which is a characteristic fragment. mdpi.com While specific fragmentation data for this compound is not detailed in the provided results, general principles of mass spectrometry suggest that the molecular ion peak would be present, and key fragments would arise from the cleavage of the tert-butyl and methoxy groups.

Table 1: Mass Spectrometry Data for this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragments (m/z) |

| This compound | C₁₂H₁₆O₂ | 192.26 sigmaaldrich.com | Data not available |

| 3,5-Di-tert-butyl-4-hydroxybenzaldehyde | C₁₅H₂₂O₂ | 234.33 nist.gov | Molecular ion and characteristic fragments researchgate.net |

| (4-methoxyphenyl)methylium ion | C₈H₉O⁺ | 121.16 | 121 mdpi.com |

Electronic Absorption and Emission Spectroscopy (UV-Vis) for Electronic Structure Characterization

Electronic absorption and emission spectroscopy, commonly known as UV-Vis spectroscopy, provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the molecule's chromophores and conjugated systems.

For aromatic aldehydes like this compound, the electronic spectrum is influenced by the benzoyl chromophore and the substituents on the aromatic ring. The methoxy group, being an electron-donating group, and the tert-butyl group can cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzaldehyde. These transitions are typically of the π-π* and n-π* type. srce.hr

Studies on similar molecules, such as chalcones synthesized from 4-methoxybenzaldehyde (B44291), utilize UV-Vis spectroscopy to investigate their electronic transitions. evitachem.com The conjugated system in these molecules gives rise to characteristic absorption bands. While specific λmax values for this compound are not provided in the search results, it is expected to exhibit absorption bands in the UV region characteristic of substituted benzaldehydes.

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry methods are invaluable tools for understanding the molecular and electronic properties of compounds at the atomic level.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to predict the optimized geometry and electronic structure of molecules. srce.hriucr.org These calculations can provide detailed information about bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available. For instance, a study on a related Schiff base used DFT at the B3LYP/6–311G(d,p) level to compare theoretical and experimental structures. iucr.org Similar calculations for this compound would reveal the precise three-dimensional arrangement of its atoms and the distribution of electron density.

Frontier Molecular Orbital (FMO) analysis focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. iucr.org

A smaller HOMO-LUMO gap generally indicates higher reactivity. nih.gov For molecules with π-conjugated systems, the HOMO-LUMO transition often corresponds to the lowest energy electronic absorption observed in the UV-Vis spectrum. srce.hr Computational studies on similar aromatic compounds have shown that these analyses are crucial for understanding their electronic properties and reactivity. mdpi.commdpi.com

Table 2: Representative FMO Data from a Related Compound

| Molecular Orbital | Energy (a.u.) |

| EHOMO | -0.21428 iucr.org |

| ELUMO | -0.08493 iucr.org |

| HOMO-LUMO Gap | 0.12935 iucr.org |

Note: The data presented is for (E)-2-[(2-hydroxy-5-methoxybenzylidene)amino]benzonitrile, as specific FMO data for this compound was not available.

Natural Bonding Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns with the Lewis structure concept. uni-muenchen.deusc.edu It allows for the investigation of intramolecular and intermolecular interactions, including charge transfer (delocalization) effects. uni-muenchen.dewisc.edu

NBO analysis can quantify the stabilization energies associated with donor-acceptor interactions, providing insights into hyperconjugative effects and resonance. For example, the interaction between a filled (donor) NBO and an empty (acceptor) NBO leads to a delocalization of electron density, which stabilizes the molecule. uni-muenchen.de Studies on related compounds have utilized NBO analysis to understand charge transfer and the nature of chemical bonds. srce.hrresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It is a valuable tool for identifying reactive sites for electrophilic and nucleophilic attacks. nih.gov

The MEP map uses a color scale to represent the electrostatic potential. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. iucr.orgnih.gov For this compound, the MEP map would likely show a negative potential around the carbonyl oxygen atom, making it a site for electrophilic interaction, and positive potentials around the hydrogen atoms. iucr.orgresearchgate.net

Non-Linear Optical (NLO) Properties Prediction

The potential of organic molecules for applications in non-linear optics (NLO) is a significant area of research, driven by their prospective use in optoelectronic technologies. nih.gov The NLO response of a material is determined by its molecular structure, particularly the arrangement of electron-donating and electron-accepting groups, which can lead to significant charge transfer and high hyperpolarizability values. frontiersin.org

For this compound, computational methods such as Density Functional Theory (DFT) are employed to predict its NLO properties. These calculations typically involve optimizing the molecular geometry and then computing various parameters that indicate NLO activity. Key parameters include the first-order hyperpolarizability (β), dipole moment (μ), polarizability (α), and the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.networldscientific.com

A low HOMO-LUMO energy gap is often indicative of a molecule's potential for intramolecular charge transfer, a key factor for NLO activity. worldscientific.com In molecules designed for NLO applications, a "push-pull" mechanism is often utilized, where an electron-donating group and an electron-accepting group are connected by a π-conjugated system. frontiersin.org In this compound, the methoxy group (-OCH3) acts as an electron-donating group, while the aldehyde group (-CHO) is electron-withdrawing. The bulky tert-butyl group can influence the molecule's planarity and, consequently, its electronic properties.

Theoretical studies on similar benzaldehyde derivatives have shown that the interplay between substituent groups significantly affects the NLO response. worldscientific.com The first-order hyperpolarizability is a critical measure, with larger values suggesting a stronger NLO response. For instance, studies on related compounds have reported hyperpolarizability values in the range of 3.479×10⁻³⁰ to 12.843×10⁻³⁰ esu, indicating significant NLO properties. worldscientific.com

Table 1: Predicted NLO Properties of Benzaldehyde Derivatives

| Property | Description | Significance for NLO |

| First-Order Hyperpolarizability (β) | A measure of the second-order NLO response. | Higher values indicate a stronger NLO effect. |

| Dipole Moment (μ) | Indicates the overall polarity of the molecule. | A large dipole moment can contribute to NLO activity. |

| Polarizability (α) | The ease with which the electron cloud can be distorted by an electric field. | Influences the linear optical properties. |

| HOMO-LUMO Energy Gap (ΔE) | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A smaller gap often correlates with higher NLO activity due to easier intramolecular charge transfer. |

This table provides a general overview of parameters used to predict NLO properties. Specific values for this compound would require dedicated computational studies.

Investigation of Conformations and Intramolecular Hydrogen Bonding

Computational studies, often using DFT methods, can be employed to determine the most stable conformations of the molecule. researchgate.net These studies can reveal the rotational barriers around the C-C bonds connecting the substituents to the benzene ring. For instance, in analogous molecules like 4-methoxybenzaldehyde, the methoxy group tends to be coplanar with the benzene ring to maximize resonance stabilization. However, the steric hindrance from the adjacent tert-butyl group in this compound could lead to a non-planar arrangement.

Intramolecular hydrogen bonding is a significant factor in determining the conformation of many organic molecules. jchemrev.com In the case of this compound, the potential for a weak C-H···O intramolecular hydrogen bond between a hydrogen atom of the tert-butyl group and the oxygen of the methoxy group, or between the aldehyde hydrogen and the methoxy oxygen, could be investigated. The existence and strength of such bonds are typically evaluated by analyzing bond lengths, bond angles, and vibrational frequencies obtained from computational models. jchemrev.commdpi.com

While direct experimental data on the specific conformations of this compound is limited, studies on similar molecules provide valuable insights. For example, in some benzaldehyde derivatives, weak C-H···O interactions have been shown to influence the crystal packing and liquid phase structure. acs.org The presence of an intramolecular hydrogen bond can lock the molecule into a specific conformation, affecting its physical and chemical properties. jchemrev.com

Table 2: Potential Conformations and Intramolecular Interactions

| Conformation/Interaction | Description | Method of Investigation |

| Planar vs. Non-planar | The degree to which the benzene ring and its substituents lie in the same plane. | Computational geometry optimization (e.g., DFT). |

| Rotational Isomers (Rotamers) | Different conformations arising from rotation around single bonds. | Potential energy surface scans. |

| Intramolecular C-H···O Hydrogen Bond | A weak hydrogen bond between a C-H donor and an oxygen acceptor within the same molecule. | Analysis of optimized geometry, Natural Bond Orbital (NBO) analysis. |

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Structures

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netnih.gov This method partitions the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates over the electron distribution of the surrounding molecules. By mapping various properties onto this surface, such as the normalized contact distance (d_norm), a detailed picture of the intermolecular contacts can be obtained. nih.gov

For a crystalline solid of this compound, Hirshfeld surface analysis would reveal the nature and extent of various intermolecular interactions, including:

Hydrogen Bonds: Although the molecule lacks strong hydrogen bond donors, weak C-H···O hydrogen bonds involving the aldehyde, methoxy, or tert-butyl groups with oxygen atoms of neighboring molecules are likely to be significant. researchgate.net These would appear as distinct red spots on the d_norm surface. nih.gov

π-π Stacking: Interactions between the aromatic rings of adjacent molecules can also play a role in the crystal structure. Hirshfeld analysis can help identify and characterize these interactions. researchgate.net

Table 3: Common Intermolecular Interactions Investigated by Hirshfeld Surface Analysis

| Interaction Type | Description | Visualization on Hirshfeld Surface |

| C-H···O Hydrogen Bonds | Weak hydrogen bonds between a carbon-bound hydrogen and an oxygen atom. | Red spots on the d_norm surface. |

| H···H Contacts | Interactions between hydrogen atoms on adjacent molecules. | Large areas on the surface, quantified in fingerprint plots. |

| C···H/H···C Contacts | Interactions involving carbon and hydrogen atoms. | Represented as "wings" in the 2D fingerprint plots. |

| π-π Stacking | Interactions between aromatic rings. | Can be identified by specific shapes in the fingerprint plots and analysis of molecular arrangement. |

Derivatization Strategies and Functional Group Transformations of 3 Tert Butyl 4 Methoxybenzaldehyde

Introduction of Nitrogen-Containing Derivatives

The aldehyde functionality of 3-tert-butyl-4-methoxybenzaldehyde is a prime site for the introduction of nitrogen-containing moieties through several well-established synthetic routes.

The condensation reaction between an aldehyde and a primary amine to form an imine, or Schiff base, is a fundamental transformation in organic chemistry. acs.org This reaction is typically reversible and often requires the removal of water to drive the equilibrium towards the product. acs.org For this compound, reaction with various primary amines can yield a range of imine derivatives. These imines are valuable intermediates themselves, capable of undergoing further transformations such as reductions, additions of nucleophiles, and cycloaddition reactions to generate more complex nitrogen-containing heterocyclic structures. acs.org

The synthesis of N-tert-butylsulfinyl imines from aldehydes is a notable application, as these compounds are key intermediates in the asymmetric synthesis of primary amines. sci-hub.se The reaction of an aldehyde with an optically pure sulfinamide, like RSONH2 (where R can be a p-tolyl or t-butyl group), is often carried out in the presence of a Lewis acid such as titanium(IV) ethoxide, which both activates the aldehyde and acts as a dehydrating agent. sci-hub.se An alternative, more environmentally friendly approach involves the use of pyrrolidine (B122466) as an organocatalyst, which promotes the reaction with high yields in the absence of metals and acids. sci-hub.se

A study on the synthesis of (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine highlights the uncatalyzed condensation of 5-aminopyrazole with a heteroaromatic aldehyde in methanol (B129727) at room temperature, using magnesium sulfate (B86663) as a drying agent, to afford the N-pyrazolyl imine in good yield. researchgate.net This methodology can be extended to this compound for the preparation of novel imine structures.

Reductive amination is a powerful and widely used method for the synthesis of substituted amines from aldehydes or ketones. masterorganicchemistry.com This process involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com A significant advantage of this method is its ability to control the degree of alkylation, thus avoiding the common problem of over-alkylation often encountered in direct alkylation of amines with alkyl halides. masterorganicchemistry.com

A variety of reducing agents can be employed for reductive amination, with sodium borohydride (B1222165) (NaBH4) and sodium cyanoborohydride (NaBH3CN) being common choices. masterorganicchemistry.commdpi.com Sodium cyanoborohydride is particularly useful as it can selectively reduce the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.com Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) is another effective reagent for this transformation. masterorganicchemistry.com

An efficient one-pot, two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine has been reported, which proceeds through a solvent-free condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde to form an N-(5-pyrazolyl)imine intermediate. mdpi.comresearchgate.net This intermediate is then reduced with sodium borohydride in methanol to give the final amine product in good yield. mdpi.comresearchgate.net This protocol's operational simplicity and short reaction time make it an attractive method for preparing substituted amines from this compound. mdpi.comresearchgate.net The Leuckart reaction offers another pathway for reductive amination, utilizing formamide (B127407) or a derivative as both the nitrogen source and the reducing agent, typically at elevated temperatures. google.com

Hydrazones, characterized by the R1R2C=NNH2 linkage, are readily synthesized through the condensation of aldehydes or ketones with hydrazine (B178648) or its derivatives. ictp.it These reactions are generally carried out by refluxing equimolar amounts of the carbonyl compound and the hydrazide in a solvent like ethanol, sometimes with a catalytic amount of acid. ictp.itmdpi.com

Hydrazide-hydrazones derived from 4-hydroxybenzoic acid hydrazide and various substituted salicylic (B10762653) aldehydes have been synthesized and studied for their biological activities. mdpi.comnih.gov For instance, derivatives containing a 3-tert-butyl-salicylaldehyde moiety have shown significant antifungal properties. nih.gov The synthesis typically involves the condensation of the corresponding hydrazide and aldehyde in methanol. mdpi.comnih.gov The versatility of this reaction allows for the creation of a large library of hydrazone compounds from this compound by reacting it with a wide array of substituted hydrazines and hydrazides. These products have potential applications as bioactive molecules and as ligands in coordination chemistry. ictp.it

| Reactant 1 | Reactant 2 | Product Type | Key Features |

| This compound | Primary Amine | Imine (Schiff Base) | Reversible reaction, often requires water removal. acs.org |

| This compound | Primary Amine + Reducing Agent (e.g., NaBH4, NaBH3CN) | Substituted Amine | In situ reduction of the intermediate imine. masterorganicchemistry.com |

| This compound | Hydrazine Derivative | Hydrazone | Condensation reaction, often catalyzed by acid. ictp.it |

Formation of Carbon-Carbon Bonded Derivatives

The aldehyde and aromatic ring of this compound provide handles for the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of complex organic molecules.

Olefination reactions are indispensable tools for the synthesis of alkenes from carbonyl compounds. The Wittig reaction, developed by Georg Wittig, utilizes a phosphorus ylide (a phosphorane) to convert an aldehyde or ketone into an alkene. wpmucdn.commasterorganicchemistry.com The reaction proceeds through the formation of a betaine (B1666868) intermediate, which then collapses to form a four-membered oxaphosphetane ring that subsequently fragments to yield the alkene and a phosphine (B1218219) oxide. masterorganicchemistry.com

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion, which is generally more nucleophilic and less basic than a Wittig ylide. wikipedia.orgwiley-vch.de A key advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble and thus easily removed from the reaction mixture. wikipedia.org The HWE reaction typically shows a high stereoselectivity for the formation of (E)-alkenes. wikipedia.orgnrochemistry.com

In the context of this compound (or its isomer p-methoxybenzaldehyde), these olefination reactions can be used to introduce a variety of unsaturated substituents. For example, the reaction of p-methoxybenzaldehyde with trimethyl phosphonoacetate in the presence of a base like sodium methoxide (B1231860) yields methyl trans-4-methoxycinnamate. wpmucdn.com Similarly, reaction with phosphonate esters under HWE conditions can lead to the formation of butenolides. griffith.edu.au The choice of the ylide or phosphonate reagent allows for precise control over the structure of the resulting alkene.

| Reaction | Reagent | Product | Stereoselectivity |

| Wittig Reaction | Phosphorus Ylide | Alkene | Varies depending on ylide stability |

| Horner-Wadsworth-Emmons (HWE) Reaction | Phosphonate Carbanion | Alkene | Predominantly (E)-alkene wikipedia.orgnrochemistry.com |

| Stork-Zhao-Wittig Olefination | (Iodomethyl)triphenylphosphonium iodide | Z-Iodoalkene | High (Z)-selectivity orgsyn.org |

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. While the aldehyde group itself is not typically a direct participant in standard cross-coupling reactions, the aromatic ring of this compound can be functionalized through these methods, provided a suitable leaving group (e.g., a halide or triflate) is present on the ring.

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide or triflate, is a prominent example. thermofisher.com The steric hindrance imposed by the tert-butyl group in this compound can influence the reactivity in such reactions, potentially requiring the use of bulky phosphine ligands on the palladium catalyst to achieve good yields.

While direct cross-coupling at the aldehyde C-H bond is less common, advancements in C-H activation chemistry are providing new avenues for such transformations. Alternatively, the aldehyde can be converted into a group more amenable to cross-coupling, such as a vinyl triflate or halide, which can then participate in reactions like the Heck or Suzuki coupling. The Heck reaction, for instance, couples an alkene with an aryl or vinyl halide or triflate. thermofisher.com

Furthermore, the aldehyde can be used to synthesize precursors for other types of coupling reactions. For example, a Ru-catalyzed hydroacylation of 4-methoxybenzaldehyde (B44291) with an alkynylsilane has been reported to produce dienol ethers. gelest.com

Transformations of the Aldehyde to Other Functional Groups

The aldehyde functional group is readily transformed into other functionalities, such as carboxylic acids and benzyl (B1604629) alcohols, which can be further modified through esterification and etherification reactions.

The aldehyde group of this compound can be oxidized to yield the corresponding carboxylic acid, 3-tert-butyl-4-methoxybenzoic acid. This transformation is a common step in the synthesis of various organic compounds. While specific high-yield methods for this particular oxidation are not extensively detailed in the provided search results, the general oxidation of substituted benzaldehydes is a well-established chemical transformation. For instance, the oxidation of 4-methoxybenzaldehyde to 4-methoxybenzoic acid has been observed as a byproduct in reactions catalyzed by methyltrioxorhenium with hydrogen peroxide. oup.com

Once the carboxylic acid is formed, it can undergo esterification with various alcohols. The esterification of carboxylic acids with tert-butyl alcohol can be achieved in the presence of 4-(dimethylamino)pyridine (DMAP) or calcined hydrotalcite. researchgate.net For example, (4-methoxyphenyl)acetic acid can be esterified with tert-butyl alcohol to produce the corresponding tert-butyl ester. researchgate.net Similarly, 3,5-di-tert-butyl-4-hydroxybenzoic acid can be esterified with methanol using sodium methoxide or p-toluenesulfonic acid as a catalyst to produce methyl 3,5-di-tert-butyl-4-hydroxybenzoate. google.com These methods suggest that 3-tert-butyl-4-methoxybenzoic acid could be readily converted to a variety of ester derivatives.

Table 1: Examples of Esterification Reactions of Related Carboxylic Acids

| Carboxylic Acid | Alcohol | Catalyst/Conditions | Product | Yield | Reference |

| (4-Methoxyphenyl)acetic acid | tert-Butyl alcohol | DMAP | tert-Butyl (4-methoxyphenyl)acetate | 45% | researchgate.net |

| (4-Methoxyphenyl)acetic acid | tert-Butyl alcohol | Calcined hydrotalcite | tert-Butyl (4-methoxyphenyl)acetate | 40% | researchgate.net |

| 3,5-di-tert-butyl-4-hydroxybenzoic acid | Methanol | Sodium methoxide or p-toluenesulfonic acid | Methyl 3,5-di-tert-butyl-4-hydroxybenzoate | Not specified | google.com |

This table presents data for structurally related compounds to illustrate potential esterification strategies.

The reduction of the aldehyde group in this compound leads to the formation of (3-tert-butyl-4-methoxyphenyl)methanol. This reduction can be accomplished using various reducing agents. For example, the reduction of the structurally similar 3,5-di-tert-butyl-4-methoxybenzaldehyde (B2379576) to (3,5-di-tert-butyl-4-methoxyphenyl)methanol (B11860739) has been achieved using sodium borohydride in a methanol/THF solvent system. rug.nl Another related compound, 4-methoxybenzaldehyde, can be reduced to (4-methoxyphenyl)methanol. rsc.orgmdpi.comresearchgate.net

The resulting benzyl alcohol can then undergo etherification to introduce a variety of alkyl or aryl groups. General methods for the etherification of alcohols include dehydrative O-alkylation, which can be catalyzed by organohalides. rsc.org For instance, unsymmetrical dialkyl ethers can be synthesized by the reaction of an alcohol with another alcohol in the presence of a catalyst like t-BuBr. rsc.org Furthermore, the direct aryl etherification of alcohols with aryl halides can be achieved using a nickel/iridium photoredox catalyst system. princeton.edu

Table 2: Examples of Benzyl Alcohol Formation and Etherification of Related Compounds

| Starting Material | Reagent/Conditions | Product | Yield | Reference |

| 3,5-di-tert-butyl-4-methoxybenzaldehyde | Sodium borohydride, MeOH/THF | (3,5-di-tert-butyl-4-methoxyphenyl)methanol | Not specified | rug.nl |

| 4-Methoxybenzaldehyde | Sodium borohydride, Methanol | (4-Methoxyphenyl)methanol | Not specified | mdpi.comresearchgate.net |

| (4-(tert-butyl)phenyl)methanol | 4-Nitrophenyl chloroformate, Pyridine (B92270), CH2Cl2 | 4-Nitrophenyl (4-(tert-butyl)benzyl) carbonate | Not specified | rug.nl |

| Phenylmethanol | Benzyl bromide | Dibenzyl ether | 97% | rsc.org |

This table provides examples of reactions for structurally similar compounds to demonstrate potential synthetic routes.

Modification of the Methoxy (B1213986) Group

The methoxy group on the aromatic ring of this compound provides another avenue for derivatization, primarily through demethylation to a hydroxyl group, which can then be further alkylated.

The cleavage of the methyl ether to form the corresponding phenol (B47542), 3-tert-butyl-4-hydroxybenzaldehyde, is a key transformation. ontosight.ai This demethylation can be achieved using various reagents. For instance, the demethylation of methyl aryl ethers can be accomplished with reagents like sodium ethanethiolate in N,N-dimethylformamide (DMF). orgsyn.org This method has been shown to be effective for the selective cleavage of methyl ethers in the presence of other functional groups. orgsyn.org The resulting 3-tert-butyl-4-hydroxybenzaldehyde is a valuable intermediate in the synthesis of other compounds. ontosight.aichemchart.com

Once the hydroxyl group is formed via demethylation, it can be alkylated to introduce new ether functionalities. The alkylation of hindered phenols, such as 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050), can be carried out using alkyl halides in the presence of a base. researchgate.net For example, the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with bromododecane can be used to introduce a long alkyl chain. researchgate.net Similarly, the alkylation of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with iodomethane (B122720) in the presence of potassium carbonate and 18-crown-6 (B118740) ether yields 3,5-di-tert-butyl-4-methoxybenzaldehyde. rug.nl This indicates that the hydroxyl group of 3-tert-butyl-4-hydroxybenzaldehyde could be readily alkylated with a variety of alkylating agents to generate a diverse set of ethers. The alkylation of phenols can also be achieved under Friedel-Crafts conditions. google.com

Applications and Emerging Roles in Contemporary Organic and Medicinal Chemistry

3-Tert-butyl-4-methoxybenzaldehyde as a Versatile Building Block in Complex Molecular Synthesis

The unique substitution pattern of this compound, featuring a bulky tert-butyl group ortho to a methoxy (B1213986) group and para to a formyl group, makes it a valuable starting material in organic synthesis. This arrangement of functional groups allows for regioselective reactions and provides steric influence that can be exploited to control the stereochemistry of subsequent transformations.

Precursor for Pharmacologically Relevant Scaffolds and Heterocycles

While specific, widespread examples of the use of this compound in the synthesis of a broad range of pharmacologically relevant scaffolds and heterocycles are not extensively detailed in publicly available literature, its classification as a "Protein Degrader Building Block" by chemical suppliers suggests its utility in the field of medicinal chemistry calpaclab.com. The aldehyde functionality serves as a key handle for the construction of various heterocyclic systems through condensation reactions with dinucleophiles. For instance, reaction with hydrazines could yield pyridazines, with amidines could lead to pyrimidines, and with hydroxylamine (B1172632) could afford oximes, which are precursors to various other heterocycles. The presence of the methoxy and tert-butyl groups on the aromatic ring can influence the biological activity and pharmacokinetic properties of the resulting molecules.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Heterocycle Class | Potential Reagents | Key Reaction Type |

|---|---|---|

| Pyridazines | Hydrazine (B178648) derivatives | Condensation |

| Pyrimidines | Amidine derivatives | Condensation |

| Triazines | Semicarbazide or Thiosemicarbazide | Condensation/Cyclization |

| Oxadiazoles | Hydrazine and a coupling agent | Cyclocondensation |

| Thiadiazoles | Thiosemicarbazide | Cyclocondensation |

This table represents potential synthetic routes based on the known reactivity of benzaldehyde (B42025) derivatives; specific literature examples for this compound are limited.

Role in the Synthesis of Natural Product Analogues

The structural motif present in this compound is reminiscent of subunits found in various natural products, including certain lignans (B1203133) and flavonoids. The aldehyde group is a versatile functional group that can participate in a variety of carbon-carbon bond-forming reactions, such as Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) reactions, which are fundamental in the assembly of complex natural product skeletons. The tert-butyl group can serve as a bulky protecting group or as a key structural element influencing the molecule's conformation and interaction with biological targets. While direct examples of its use in the total synthesis of natural product analogues are not prominent in the literature, its potential as a starting material for the synthesis of simplified analogues for structure-activity relationship (SAR) studies is significant.

Contribution to Materials Science and Functional Materials Development

Currently, there is a lack of specific research detailing the direct contribution of this compound to materials science and the development of functional materials.

Integration into Polymer Systems or Liquid Crystal Precursors

The benzaldehyde functionality of this compound allows for its potential incorporation into polymer backbones, for example, through the formation of poly(azomethine)s via polycondensation with diamines. The bulky tert-butyl group could impart interesting solubility and thermal properties to such polymers. In the context of liquid crystals, the rigid aromatic core of this compound could serve as a component of a mesogenic unit. However, there are no specific reports in the scientific literature detailing the synthesis and characterization of polymers or liquid crystals derived from this specific compound.

Exploration in Photochemistry and Photocatalysis

Role as a Photosensitizer or Photoinitiator